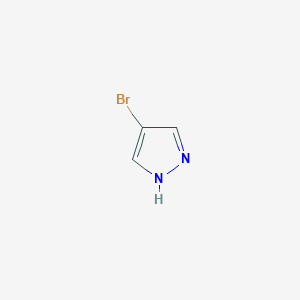

4-Bromopyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGCPEDBFHEHEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174826 | |

| Record name | 4-Bromopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2075-45-8 | |

| Record name | 4-Bromopyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2075-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromopyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002075458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromopyrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOPYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCB5VB9RTA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromopyrazole from Pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of 4-bromopyrazole from pyrazole. This compound is a critical building block in the development of pharmaceuticals and other specialty chemicals, making its efficient and scalable synthesis a topic of significant interest. This document details and compares various synthetic routes, offering detailed experimental protocols and quantitative data to aid researchers in selecting and implementing the most suitable method for their specific needs.

Introduction

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the pyrazole ring is a key strategy for modulating these properties. Bromination at the 4-position yields this compound, a versatile intermediate amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse substituents. This guide focuses on the most prevalent and effective methods for the synthesis of this important compound.

Comparison of Synthetic Methods

Several methods have been established for the bromination of pyrazole. The choice of method often depends on factors such as scale, desired purity, available reagents, and environmental considerations. The following table summarizes the key quantitative parameters of the most common synthetic routes.

| Method | Brominating Agent | Solvent(s) | Temperature | Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |

| Direct Bromination | Elemental Bromine (Br₂) | Acetic Acid, CHCl₃, CCl₄ | Room Temperature | 1 - 24 hours | 75 - 96% | High yield, straightforward procedure. | Use of corrosive and toxic elemental bromine.[1] |

| NBS Bromination | N-Bromosuccinimide (NBS) | Water, Acetonitrile | Room Temperature | 24 hours | ~90% | Milder and safer than Br₂, good yield. | Longer reaction time, potential for side reactions. |

| Electrochemical Bromination | Sodium Bromide (NaBr) | Water, Acetonitrile | Room Temperature | 12 hours | 70 - 94% | Avoids hazardous reagents, clean synthesis.[1][2] | Requires specialized electrochemical equipment. |

| Photocatalytic Bromination | Sodium Bromide (NaBr) | Acetonitrile/Water | Room Temperature | - | High | Uses visible light, mild conditions.[1] | Requires a photocatalyst, may not be suitable for all substrates. |

Experimental Protocols

The following sections provide detailed experimental procedures for the most common and effective methods for the synthesis of this compound.

Method 1: Direct Bromination with Elemental Bromine

This method is a high-yielding and straightforward approach to this compound.

Reagents:

-

Pyrazole

-

Elemental Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a well-ventilated fume hood, dissolve pyrazole (1.0 eq) in glacial acetic acid.

-

Slowly add a solution of elemental bromine (1.0 eq) in glacial acetic acid to the pyrazole solution at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature for 1-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium hydroxide until the pH is basic.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography or recrystallization.

Method 2: Bromination with N-Bromosuccinimide (NBS)

This method offers a milder and safer alternative to using elemental bromine.

Reagents:

-

Pyrazole

-

N-Bromosuccinimide (NBS)

-

Water or Acetonitrile

-

Ethyl Acetate

-

Saturated aqueous Sodium Carbonate (Na₂CO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Suspend pyrazole (1.0 eq) in water or acetonitrile at room temperature.

-

Add N-Bromosuccinimide (1.0 eq) to the suspension in one portion.

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

After 24 hours, extract the reaction mixture with ethyl acetate (2x).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium carbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

The resulting solid can be further purified by recrystallization.

Method 3: Electrochemical Bromination

This method is an environmentally friendly approach that avoids the use of hazardous brominating agents.

Reagents and Equipment:

-

Pyrazole

-

Sodium Bromide (NaBr)

-

Acetonitrile

-

Supporting electrolyte (e.g., nBu₄NBF₄)

-

Non-separable electrolytic cell with platinum (Pt) electrodes (anode and cathode)

-

Constant current power supply

Procedure:

-

In a non-separable electrolytic cell, combine pyrazole (1.0 eq), sodium bromide (as the bromine source), and a supporting electrolyte in acetonitrile.

-

Use platinum electrodes for both the anode and cathode.

-

Carry out the electrolysis at a constant current (e.g., 10 mA) at room temperature for 12 hours.[1]

-

Upon completion of the reaction, concentrate the solution under reduced pressure to remove the solvent.

-

Purify the residue by column chromatography (eluent: ethyl acetate/petroleum ether) to obtain the this compound.

Synthesis and Purification Workflow

The overall process for the synthesis and purification of this compound can be visualized as a series of sequential steps. The choice of a specific bromination method will be the primary variable in the synthesis, while the work-up and purification steps are generally applicable.

Caption: General workflow for the synthesis and purification of this compound.

Purification of this compound

The final purity of this compound is crucial for its subsequent use in synthesis. The two primary methods for purification are recrystallization and column chromatography.

-

Recrystallization: This is an effective method for purifying solid products. The choice of solvent is critical; an ideal solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature, allowing for the crystallization of the pure compound upon cooling. Common solvents for the recrystallization of this compound include mixtures of ethyl acetate and hexanes.

-

Column Chromatography: For mixtures that are difficult to separate by recrystallization, or for obtaining very high purity material, silica gel column chromatography is the preferred method. A typical eluent system is a mixture of ethyl acetate and hexanes, with the ratio adjusted to achieve optimal separation based on TLC analysis.

The appropriate purification method should be selected based on the impurity profile of the crude product and the desired final purity.

References

An In-depth Technical Guide to 4-Bromopyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromopyrazole, a key heterocyclic intermediate in organic synthesis and a valuable tool in biochemical research. This document details its chemical and physical properties, experimental protocols for its synthesis, its role as an enzyme inhibitor, and essential safety information.

Core Properties and Identification

This compound, identified by the CAS Number 2075-45-8 , is a substituted pyrazole ring, a structural motif present in numerous biologically active compounds.[1][2] Its utility as a building block in the synthesis of more complex molecules, such as 1,4′-bipyrazoles, makes it a valuable reagent for drug discovery and development.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Reference |

| CAS Number | 2075-45-8 | [1][2] |

| Molecular Formula | C₃H₃BrN₂ | |

| Molecular Weight | 146.97 g/mol | |

| Appearance | White to light yellow or cream crystalline powder | |

| Melting Point | 93-96 °C | |

| Boiling Point | 250-260 °C | |

| Solubility | Slightly soluble in water. Soluble in Chloroform, DMSO, Methanol. | |

| pKa | 12.71 ± 0.50 (Predicted) | |

| InChI Key | WVGCPEDBFHEHEZ-UHFFFAOYSA-N | |

| Canonical SMILES | C1=C(C=NN1)Br |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. Reported preparations include direct oxidative bromination, photocatalytic reactions, and electrocatalytic bromination. Below are detailed methodologies for two common synthetic approaches.

Protocol 1: One-Pot Regioselective Synthesis

An efficient, solvent-free protocol for the synthesis of this compound derivatives involves the one-pot reaction of 1,3-diketones, arylhydrazines, and a brominating agent in the presence of a solid-supported acid catalyst.

General Procedure:

-

Grind 1,3-diketone (1 mmol) and arylhydrazine (1 mmol) with silica gel supported sulfuric acid (H₂SO₄/SiO₂, 0.01 g) in a mortar and pestle at room temperature.

-

Monitor the cyclocondensation reaction by Thin Layer Chromatography (TLC).

-

Upon completion, add a stoichiometric amount of N-bromosaccharin (1 mmol) to the mixture and continue to mix thoroughly.

-

Once the reaction is complete (as monitored by TLC), add n-hexane (7-10 mL) to the reaction mixture and filter.

-

Wash the residue with additional n-hexane.

-

Evaporate the solvent from the filtrate to yield the this compound derivative.

-

If necessary, purify the product further using silica gel column chromatography.

The following diagram illustrates the workflow for this one-pot synthesis.

Protocol 2: N-Alkylation of this compound

This compound serves as an excellent starting material for further functionalization. The following protocol details the synthesis of 1-benzyl-4-bromo-1H-pyrazole, a common derivative.

Materials:

-

This compound

-

Benzyl chloride

-

Potassium hydroxide (KOH) pellets

-

Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

-

Ethyl ether

-

Dilute hydrochloric acid (10%)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane/Ethyl acetate for chromatography

Procedure:

-

To a 100 mL round-bottom flask, add this compound (4.41 g, 30 mmol), tetrabutylammonium bromide (484 mg, 1.5 mmol), and potassium hydroxide pellets (3.37 g, 60 mmol).

-

Add benzyl chloride (3.4 mL, 30 mmol) to the flask and stir the mixture vigorously at room temperature for 4-6 hours.

-

Monitor the reaction progress using TLC.

-

Once the reaction is complete, add ethyl ether (20 mL) and water (20 mL) to the reaction mixture.

-

Add dilute hydrochloric acid (1 mL, 10%) and transfer the entire mixture to a separatory funnel.

-

Separate the layers and wash the organic layer twice with water (2 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the resulting crude product by silica gel flash chromatography, eluting with a hexane/ethyl acetate (10:1) solvent system to obtain pure 1-benzyl-4-bromo-1H-pyrazole.

Biochemical Applications: Enzyme Inhibition

This compound is a known inhibitor of human liver alcohol dehydrogenase (ADH), the primary enzyme responsible for the metabolism of ethanol. It acts as a competitive inhibitor with respect to ethanol, meaning it binds to the active site of the enzyme and prevents the substrate from binding. The inhibition constant (Ki) for this compound is approximately 0.29 µM.

The mechanism involves the formation of a stable ternary complex between the ADH enzyme, the coenzyme NAD+, and the this compound molecule. This interaction effectively blocks the enzyme's catalytic activity.

The diagram below illustrates the competitive inhibition of Alcohol Dehydrogenase by this compound.

Safety and Handling

This compound is classified as an irritant. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area or fume hood.

Hazard and Precautionary Statements

| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Skin and Body Protection: A lab coat should be worn to prevent skin contact.

-

Respiratory Protection: For operations that may generate dust, use an appropriate dust mask or respirator.

First Aid Measures:

-

Inhalation: Move the person to fresh air. Seek medical attention if symptoms persist.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.

This guide provides a foundational understanding of this compound for scientific and research applications. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information before handling this compound.

References

An In-depth Technical Guide to the Molecular Structure of 4-Bromopyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 4-Bromopyrazole, a key heterocyclic intermediate in organic synthesis and drug discovery. The document details its structural parameters, spectroscopic signature, and relevant experimental protocols, offering a valuable resource for its application in research and development.

Molecular Structure and Crystallography

This compound (C₃H₃BrN₂) is a five-membered aromatic heterocycle characterized by the presence of a bromine atom at the 4-position of the pyrazole ring. The molecular weight of this compound is 146.97 g/mol .[1][2] Its structure has been determined by single-crystal X-ray diffraction, revealing a planar geometry.

The crystal structure of 4-bromo-1H-pyrazole was first reported in 1999 and was found to be isostructural with its chloro-analogue.[3][4] In the solid state, this compound molecules self-assemble into trimeric units through intermolecular N-H···N hydrogen bonds.[3]

Bond Lengths and Angles

The precise bond lengths within the this compound molecule have been determined from its crystal structure. These parameters are crucial for understanding the electronic distribution and reactivity of the molecule.

| Bond | Bond Length (Å) |

| N1-N2 | 1.335(9) |

| N1-C5 | 1.343(10) |

| N2-C3 | 1.331(10) |

| C3-C4 | Data not available in search results |

| C4-C5 | Data not available in search results |

| C4-Br1 | Data not available in search results |

| Table 1: Experimentally determined bond lengths for this compound. |

| Bond Angle | Angle (°) |

| C5-N1-N2 | Data not available in search results |

| N1-N2-C3 | Data not available in search results |

| N2-C3-C4 | Data not available in search results |

| C3-C4-C5 | Data not available in search results |

| N1-C5-C4 | Data not available in search results |

| C3-C4-Br1 | Data not available in search results |

| C5-C4-Br1 | Data not available in search results |

| Table 2: Experimentally determined bond angles for this compound. |

Spectroscopic Data

The structural features of this compound are further elucidated by various spectroscopic techniques, which provide a characteristic fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are consistent with its substituted pyrazole structure.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity |

| ¹H NMR | 7.53 | s |

| 7.42-7.33 | m | |

| ¹³C NMR | 140.4 | C |

| 136.2 | C | |

| 129.8 | CH | |

| 93.9 | C-Br | |

| Table 3: NMR spectroscopic data for a derivative, 1-benzyl-4-bromo-1H-pyrazole, in CDCl₃, providing insight into the pyrazole core shifts. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3500 (calc.) | N-H stretch (monomer) |

| 2600-3200 | N-H stretch (H-bonded), C-H stretch |

| Table 4: Key IR absorption bands for this compound. The N-H stretching frequency is lowered due to hydrogen bonding in the solid state. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound. The presence of bromine is readily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the mass spectrum.

| m/z | Assignment |

| 146 | [M]⁺ |

| 148 | [M+2]⁺ |

| Table 5: Expected major peaks in the mass spectrum of this compound. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and a common derivatization reaction of this compound.

Synthesis of this compound from 1H-Pyrazole

This protocol describes the direct bromination of 1H-pyrazole using N-bromosuccinimide (NBS).

Materials:

-

1H-Pyrazole

-

N-Bromosuccinimide (NBS)

-

Water

-

Ethyl acetate

-

Aqueous sodium carbonate solution

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

Suspend 1H-pyrazole (10 g, 147 mmol) in water (150 mL) at room temperature.

-

Add N-bromosuccinimide (26.1 g, 147 mmol) to the suspension in one portion. The reaction mixture will turn milky white.

-

Stir the mixture at room temperature for 24 hours.

-

Extract the reaction mixture with ethyl acetate (2 x 100 mL).

-

Combine the organic layers and wash sequentially with aqueous sodium carbonate solution and saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Synthesis of 1-Benzyl-4-bromo-1H-pyrazole

This protocol details the N-alkylation of this compound with benzyl chloride.

Materials:

-

This compound

-

Tetrabutylammonium bromide

-

Potassium hydroxide pellets

-

Benzyl chloride

-

Diethyl ether

-

10% dilute hydrochloric acid

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

To a 100 mL round-bottom flask, add this compound (4.41 g, 30 mmol), tetrabutylammonium bromide (0.484 g, 1.5 mmol), and potassium hydroxide pellets (3.37 g, 60 mmol).

-

Add benzyl chloride (5.2 mL, 45 mmol) to the mixture.

-

Sonicate the resulting mixture for 15 minutes and then let it stand overnight at room temperature.

-

To the reaction mixture, add diethyl ether (20 mL), water (20 mL), and 10% dilute hydrochloric acid (1 mL).

-

Separate the organic layer, wash it with water (2 x 20 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel flash chromatography.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows related to this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of 1-Benzyl-4-bromo-1H-pyrazole.

References

- 1. Search - Access Structures [ccdc.cam.ac.uk]

- 2. Synthesis and X-Ray Crystal Structure of 3-(Pyrazol-4-yl)propargyl Alcohol (1998) | Antonio L. Llamas-Saiz | 6 Citations [scispace.com]

- 3. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

Theoretical Reactivity of 4-Bromopyrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical principles governing the reactivity of 4-bromopyrazole, a versatile heterocyclic building block in medicinal chemistry and materials science. By integrating findings from computational studies, this document elucidates the electronic structure of this compound and its implications for key reaction classes, including electrophilic substitution, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. This guide is intended to serve as a valuable resource for researchers, enabling a deeper understanding of this compound's chemical behavior and facilitating its strategic application in synthesis.

Introduction

This compound is a five-membered heterocyclic compound of significant interest in organic synthesis due to its unique electronic properties and versatile reactivity. The presence of a bromine atom at the C4 position, along with two adjacent nitrogen atoms, imparts a distinct reactivity profile that allows for selective functionalization at various points on the pyrazole ring. This guide delves into the theoretical underpinnings of this compound's reactivity, leveraging computational chemistry to provide insights into its behavior in fundamental organic transformations.

Electronic Structure of this compound

The reactivity of this compound is fundamentally dictated by its electronic structure. Computational studies, particularly those employing Density Functional Theory (DFT), provide a detailed picture of the electron distribution and molecular orbitals, which are key to understanding its chemical behavior.

A study utilizing ab initio calculations with the B3LYP functional and an aug-cc-pVTZ basis set has determined the optimized planar geometry of this compound.[1] This planarity is crucial for the aromaticity and delocalization of π-electrons within the ring.

Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the regioselectivity and reactivity of chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.

-

HOMO: The HOMO represents the region of highest electron density and is susceptible to attack by electrophiles. In this compound, the HOMO is expected to have significant contributions from the pyrazole ring, particularly the carbon atoms, making them the primary sites for electrophilic attack.

-

LUMO: The LUMO represents the region of lowest electron density and is susceptible to attack by nucleophiles. The presence of the electronegative bromine atom at the C4 position significantly influences the LUMO, making the C4 carbon an electrophilic center and a potential site for nucleophilic attack.

Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. These maps are invaluable for identifying electrophilic and nucleophilic sites.

-

Negative Potential (Red/Yellow): Regions of negative electrostatic potential, typically found around the nitrogen atoms, indicate areas of high electron density and are prone to attack by electrophiles.

-

Positive Potential (Blue/Green): Regions of positive electrostatic potential, expected around the hydrogen atoms and the C4-Br bond, indicate areas of lower electron density and are susceptible to nucleophilic attack. The carbon atom attached to the bromine is a key site for such interactions.

Caption: Relationship between electronic structure and predicted reactivity.

Key Reactions and Theoretical Insights

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the pyrazole ring is a common transformation. The regioselectivity of this reaction is governed by the electronic properties of the ring.

Theoretical Insights: Based on FMO theory, the HOMO of this compound is the key orbital in electrophilic substitution. The positions with the largest HOMO coefficients will be the most reactive towards electrophiles. While specific computational studies on the electrophilic substitution of this compound are not extensively detailed in the literature, the general principles of pyrazole chemistry suggest that the C3 and C5 positions are the most likely sites for electrophilic attack, assuming the N1 position is substituted or protonated. The bromine atom at C4 is deactivating due to its inductive electron-withdrawing effect, but its lone pairs can participate in resonance, directing electrophiles to the ortho (C3 and C5) positions.

Experimental Protocol: Nitration of this compound (Representative)

The nitration of brominated pyrazoles has been reported to occur, sometimes with competing nitrodebromination. The following is a representative protocol adapted from the nitration of pyrazole.

-

Preparation of Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add fuming nitric acid to fuming sulfuric acid with stirring, maintaining the temperature between 0 and 10°C.

-

Reaction Setup: In a separate four-necked flask equipped with a stirrer and thermometer, add this compound to concentrated sulfuric acid at room temperature and stir for 30 minutes.

-

Nitration: Cool the pyrazole-sulfuric acid mixture in an ice-water bath and add the pre-cooled fuming nitrosulfuric acid dropwise.

-

Reaction: After the addition is complete, raise the temperature to 50°C and maintain for 1.5 hours.

-

Workup: Pour the reaction mixture into ice water to precipitate the product.

-

Purification: Filter the solid, wash with ice water, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethyl ether/hexane) to obtain the purified 4-bromo-nitropyrazole derivative.

Caption: Experimental workflow for electrophilic nitration.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on this compound is less common than electrophilic substitution but can occur under specific conditions, particularly with strong nucleophiles.

Theoretical Insights: The LUMO of this compound is centered on the pyrazole ring, with a significant coefficient on the C4 carbon due to the electron-withdrawing nature of the bromine atom. This makes the C4 position susceptible to nucleophilic attack. The reaction would proceed through a Meisenheimer-like intermediate, where the negative charge is stabilized by the pyrazole ring and the bromine atom. While quantitative data for the SNAr on this compound is scarce, the feasibility of the reaction is supported by the electronic structure.

Experimental Protocol: Nucleophilic Aromatic Substitution (Representative)

The following is a general, representative protocol for an SNAr reaction on an activated aryl halide, which can be adapted for this compound, likely requiring forcing conditions due to the relatively weak activation of the pyrazole ring compared to systems with multiple nitro groups.

-

Reaction Setup: In a reaction vessel, dissolve this compound in a suitable polar aprotic solvent (e.g., DMF, DMSO).

-

Addition of Reagents: Add the nucleophile (e.g., sodium methoxide, an amine) and a base (e.g., potassium carbonate), if necessary.

-

Reaction: Heat the reaction mixture to an elevated temperature (e.g., 100-150°C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction mixture and quench with water.

-

Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

The C4-Br bond in this compound is well-suited for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds.

Theoretical Insights: The mechanism of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step is the oxidative addition of the aryl halide to a Pd(0) complex. Computational studies on the Suzuki-Miyaura coupling of 3- and 4-bromopyrazoles have shown that the activation energies for the oxidative addition are in the range of 14-19 kcal/mol. This relatively low activation barrier indicates that this compound is a viable substrate for this transformation.

Quantitative Data Summary

| Reaction Type | Substrate | Computational Method | Calculated Parameter | Value (kcal/mol) |

| Oxidative Addition | 3-Bromopyrazole | B3LYP/6-31+G(d,p) | Activation Energy | ~14-19 |

| Oxidative Addition | This compound | B3LYP/6-31+G(d,p) | Activation Energy | ~14-19 |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

-

Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.5-2.0 mmol), and potassium phosphate (2.0 mmol).

-

Inert Atmosphere: Seal the vessel and replace the atmosphere with an inert gas (e.g., Argon) by evacuating and backfilling three times.

-

Catalyst and Solvent Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G2, 6-7 mol%). Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Reaction: Stir the mixture vigorously and heat to 100°C. Monitor the reaction by TLC or LC-MS, typically complete within 24 hours.

-

Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Purification: Filter the mixture through celite, wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

The reactivity of this compound is a rich and multifaceted subject that can be effectively rationalized through the lens of modern theoretical chemistry. Its electronic structure, characterized by the distribution of its frontier molecular orbitals and electrostatic potential, provides a robust framework for predicting its behavior in a variety of chemical transformations. While the C4-Br bond is a key handle for functionalization via palladium-catalyzed cross-coupling reactions, the pyrazole ring itself is amenable to electrophilic and, under the right conditions, nucleophilic substitution. This guide has provided a theoretical foundation and practical experimental context for the reactivity of this compound, with the aim of empowering researchers to utilize this versatile building block to its full potential in their synthetic endeavors. Further computational studies are warranted to provide more precise quantitative data on the reaction barriers for a broader range of reactions involving this important heterocycle.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromopyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromopyrazole is a halogenated heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including the pyrazole ring and the reactive bromine atom, make it a valuable synthon for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its known biological activities and associated signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthesis, formulation, and biological screening. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₃BrN₂ | |

| Molecular Weight | 146.97 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 93-96 °C | |

| Boiling Point | 250-260 °C | |

| pKa (Predicted) | 12.71 ± 0.50 | |

| LogP (Calculated) | 0.532 (for 4-iodopyrazole) | |

| Water Solubility | Slightly soluble | |

| Solubility in Organic Solvents | Soluble in Methanol, Chloroform, DMSO |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate determination of physicochemical parameters. Below are standard methodologies for key properties of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of pyrazole using N-bromosuccinimide (NBS).

Materials:

-

1H-pyrazole

-

N-bromosuccinimide (NBS)

-

Water

-

Ethyl acetate (EtOAc)

-

Aqueous sodium carbonate (Na₂CO₃)

-

Saturated saline solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend 1H-pyrazole (10 g, 147 mmol) in water (150 mL) at room temperature.

-

Add N-bromosuccinimide (26.1 g, 147 mmol) to the suspension all at once. The reaction mixture will turn milky white.

-

Stir the mixture continuously at room temperature for 24 hours.

-

After the reaction is complete, extract the mixture with ethyl acetate (2 x 100 mL).

-

Combine the organic phases and wash them sequentially with aqueous sodium carbonate and saturated saline solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Synthesis Workflow

Determination of pKa

The acidity constant (pKa) can be determined using potentiometric titration.

Materials:

-

This compound

-

Deionized water

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter with a calibrated electrode

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

-

Place a known volume of the this compound solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution and start stirring.

-

Record the initial pH of the solution.

-

Add small, precise increments of the standardized NaOH solution and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point.

Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is a classical approach to determine the LogP value.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Add a known volume of the stock solution to a separatory funnel containing known volumes of both n-octanol and water.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the aqueous and n-octanol layers.

-

Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy by creating a calibration curve).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

Determination of Solubility

The equilibrium solubility of this compound in various solvents can be determined as follows.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

-

Seal the vial and agitate it at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a calibrated analytical method.

-

The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Biological Activities and Signaling Pathways

This compound and its derivatives have been investigated for a range of biological activities.

Inhibition of Human Liver Alcohol Dehydrogenase (ADH)

This compound is a known inhibitor of human liver alcohol dehydrogenase (ADH), the primary enzyme responsible for the metabolism of ethanol. It acts as a competitive inhibitor with respect to ethanol. The inhibition constant (Ki) for this compound has been reported to be 0.29 µM. This inhibitory activity is attributed to the formation of a ternary complex between the enzyme, the coenzyme NAD+, and the pyrazole inhibitor.

ADH Inhibition Pathway

Effects on Mitochondrial Function

Studies have shown that this compound can affect mitochondrial function. It has been reported to inhibit oxidative phosphorylation, the ATP-³²P exchange reaction, and both energy-dependent and -independent calcium uptake in mitochondria. These effects suggest that this compound can interfere with cellular energy metabolism and calcium homeostasis, which are critical cellular processes.

Mutagenicity

The mutagenic potential of this compound has been investigated using the L-arabinose forward mutation assay of Salmonella typhimurium. In this study, this compound was found to be mutagenic to different degrees.

Potential Roles in Other Signaling Pathways

While specific studies on the effects of this compound on other major signaling pathways are limited, the pyrazole scaffold is prevalent in many kinase inhibitors. Therefore, it is plausible that this compound or its derivatives could interact with pathways such as the MAPK and PI3K/Akt signaling cascades, which are central to cell proliferation, survival, and apoptosis. Further research is warranted to explore these potential interactions.

Conclusion

This compound is a valuable heterocyclic compound with well-defined physicochemical properties and significant biological activities. This guide provides a foundational understanding for researchers and drug development professionals working with this molecule. The detailed experimental protocols offer a practical resource for its synthesis and characterization, while the overview of its biological effects, particularly as an inhibitor of alcohol dehydrogenase, highlights its potential for further investigation in various therapeutic areas. Future studies elucidating its interactions with key cellular signaling pathways will undoubtedly expand its utility in the development of novel therapeutics.

References

Solubility Profile of 4-Bromopyrazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromopyrazole in various organic solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized as a key starting material or intermediate.

Core Concepts: Understanding Solubility

Solubility is a fundamental physicochemical property that dictates the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure. In the context of drug discovery and development, solubility is a critical parameter influencing bioavailability, formulation, and purification processes. This compound, a versatile heterocyclic building block, is employed in the synthesis of numerous active pharmaceutical ingredients. A thorough understanding of its solubility in different organic media is therefore essential for optimizing reaction conditions, crystallization processes, and formulation strategies.

Quantitative Solubility Data

Quantitative solubility data for this compound in pure organic solvents is not widely available in publicly accessible literature. However, a key study by Wang et al. (2017) investigated the solubility of this compound in binary mixtures of methanol-water and ethanol-water at various temperatures. While the full dataset from this study requires access to the journal article, the qualitative solubility in several common organic solvents has been reported by various chemical suppliers.

The following table summarizes the available solubility information for this compound. Researchers requiring precise quantitative data, particularly for alcohol-based solvent systems, are encouraged to consult the primary literature cited.

| Solvent | Temperature (°C) | Solubility | Data Source / Comments |

| Methanol | 283.15 - 318.15 | Soluble (Quantitative data available) | Wang et al., J. Chem. Thermodyn., 2017[1] |

| Ethanol | 283.15 - 318.15 | Soluble (Quantitative data available) | Wang et al., J. Chem. Thermodyn., 2017[1][2] |

| Chloroform | Not Specified | Soluble (Qualitative) | ChemicalBook[1] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble (Qualitative) | ChemicalBook[1] |

| Water | Not Specified | Slightly Soluble (Qualitative) | ChemicalBook |

Note: The designation "Soluble" indicates that the compound dissolves to a significant extent, but specific quantitative values were not provided in the consulted sources. "Slightly Soluble" indicates low solubility. For methanol and ethanol, the maximum solubility was observed in the neat organic solvents. The dissolution of this compound in methanol and ethanol solvent mixtures was found to be an endothermic process.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of saturating a solvent with the solute and then quantifying the dissolved amount.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s) of appropriate purity

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Centrifuge (optional)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, this can be done after gentle centrifugation.

-

Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Weigh the vial containing the dried residue. The mass of the dissolved this compound can be determined by subtracting the initial weight of the vial.

-

-

Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mole fraction (χ).

-

Record the temperature at which the solubility was determined.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For critical applications, it is strongly recommended that researchers perform their own solubility determinations using the described experimental protocol to obtain precise data relevant to their specific conditions and solvent purity.

References

discovery and history of pyrazole compounds

An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds

Introduction

The pyrazole ring system is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of compounds with significant applications in medicine and agriculture. This guide provides a comprehensive overview of the discovery of pyrazole, its historical development, and the evolution of its synthesis and applications. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the rich history and chemical versatility of this important scaffold.

The Initial Discovery and Synthesis

The history of pyrazole begins in the late 19th century with the pioneering work of German chemist Ludwig Knorr. In 1883, Knorr reported the first synthesis of a pyrazole derivative, which he achieved through the condensation reaction of ethyl acetoacetate with phenylhydrazine. This seminal work not only introduced a new class of heterocyclic compounds but also laid the foundation for the development of some of the earliest synthetic drugs. The fundamental reaction, now known as the Knorr pyrazole synthesis, involves the reaction of a β-ketoester with a hydrazine, a method that remains a staple in heterocyclic synthesis today.

Shortly after his initial discovery, Knorr synthesized 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, which he named Antipyrine (phenazone). This compound was found to have potent antipyretic and analgesic properties and was subsequently commercialized, becoming one of the first commercially successful synthetic drugs. The success of Antipyrine spurred further research into pyrazole derivatives, leading to the development of a wide range of compounds with diverse biological activities.

A visual representation of the key milestones in the history of pyrazole discovery and development is provided below.

Physicochemical and Pharmacological Data of Key Pyrazole Compounds

The following table summarizes key quantitative data for seminal pyrazole compounds, illustrating the evolution of their properties and therapeutic applications.

| Compound | Year of Discovery | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Therapeutic Use |

| Pyrazole | 1889 | C₃H₄N₂ | 68.08 | 66-68 | Parent compound |

| Antipyrine | 1887 | C₁₁H₁₂N₂O | 188.23 | 111-113 | Analgesic, antipyretic |

| Phenylbutazone | 1949 | C₁₉H₂₀N₂O₂ | 308.37 | 105-107 | Non-steroidal anti-inflammatory drug (NSAID) |

| Celecoxib | 1990s | C₁₇H₁₄F₃N₃O₂S | 381.37 | 162-164 | Selective COX-2 inhibitor |

Experimental Protocols

Knorr Pyrazole Synthesis (Classical Method)

The following protocol is a generalized representation of the original method described by Knorr for the synthesis of pyrazole derivatives.

Materials:

-

β-ketoester (e.g., ethyl acetoacetate)

-

Hydrazine or a substituted hydrazine (e.g., phenylhydrazine)

-

Ethanol (as solvent)

-

Glacial acetic acid (as catalyst, optional)

Procedure:

-

Dissolve the β-ketoester in ethanol in a round-bottom flask.

-

Add an equimolar amount of the hydrazine derivative to the solution.

-

If necessary, add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

The general workflow for this synthesis is depicted in the following diagram.

Mechanism of Action and Signaling Pathways

Many pyrazole-containing drugs exert their therapeutic effects by modulating specific signaling pathways. A prominent example is the action of pyrazole-based NSAIDs, such as Phenylbutazone and Celecoxib, on the cyclooxygenase (COX) pathway.

Arachidonic acid, released from the cell membrane, is converted into prostaglandins by the COX enzymes (COX-1 and COX-2). Prostaglandins are key mediators of inflammation, pain, and fever. Non-selective NSAIDs inhibit both COX-1 and COX-2, while selective COX-2 inhibitors, like Celecoxib, primarily target the COX-2 enzyme, which is upregulated during inflammation. This selective inhibition is believed to reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.

The signaling pathway for COX inhibition by pyrazole-based NSAIDs is illustrated below.

Conclusion

From its initial discovery by Ludwig Knorr to its central role in modern drug development, the pyrazole scaffold has demonstrated remarkable versatility and therapeutic potential. The foundational synthesis methods, though refined over the decades, remain relevant, and the early discoveries of biologically active pyrazoles paved the way for the development of highly specific and potent drugs that target a wide range of diseases. The continued exploration of pyrazole chemistry promises to yield new therapeutic agents with improved efficacy and safety profiles, cementing its legacy as one of the most important heterocyclic systems in medicinal chemistry.

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 4-Bromopyrazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling of 4-bromopyrazole with various arylboronic acids. This reaction is a fundamental tool in medicinal chemistry and materials science for the synthesis of functionalized pyrazole derivatives, which are prevalent in many bioactive compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for forming carbon-carbon bonds.[1] This protocol focuses on the coupling of this compound, a common heterocyclic building block, with arylboronic acids. The reaction typically employs a palladium catalyst, a base, and a suitable solvent system to yield 4-arylpyrazoles.[1][2] Key challenges in this specific coupling include potential side reactions such as debromination of the this compound starting material and protodeboronation of the boronic acid coupling partner.[3] Careful selection of reaction parameters is crucial for achieving high yields and minimizing these undesired pathways.[3]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: The aryl group from the boronic acid (in the form of a boronate species generated by the base) is transferred to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic ligands on the palladium complex couple to form the 4-arylpyrazole product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Experimental Protocols

Below are two detailed protocols for the Suzuki coupling of this compound with arylboronic acids, utilizing different palladium catalysts.

Protocol 1: Using a Palladium Pre-catalyst with a Bulky, Electron-Rich Ligand

This protocol is adapted for couplings that may be challenging, employing a more active pre-catalyst.

Materials:

-

This compound

-

Arylboronic acid

-

XPhos Pd G2 (or similar palladium pre-catalyst)

-

Potassium phosphate (K₃PO₄), anhydrous powder

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Celite

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 - 2.0 mmol, 1.5 - 2.0 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

-

Seal the vessel with a septum and replace the atmosphere with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

-

Add the palladium pre-catalyst (e.g., XPhos Pd G2, 6-7 mol%).

-

To the solid mixture, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of celite, and wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylpyrazole.

Protocol 2: Using a Traditional Palladium Catalyst

This protocol is suitable for general couplings of 4-bromopyrazoles with arylboronic acids.

Materials:

-

This compound derivative

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a Schlenk tube, add the this compound derivative (0.1 mmol, 1.0 equiv), arylboronic acid (0.11 mmol, 1.1 equiv), Pd(PPh₃)₄ (0.005 mmol, 5 mol%), and Na₂CO₃ (0.25 mmol, 2.5 equiv).

-

Evacuate and backfill the tube with argon (repeat three times).

-

Add 1,4-dioxane (1.6 mL) and water (0.4 mL) to the tube.

-

Seal the tube and heat the reaction mixture at 90 °C for 6 hours with stirring.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography to obtain the product.

Data Presentation

The following tables summarize the performance of different catalytic systems in the Suzuki coupling of 4-bromopyrazoles with arylboronic acids.

Table 1: Suzuki Coupling of 4-Bromopyrazoles with Arylboronic Acids using Different Catalysts

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | Varies |

| XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | Varies |

Yields are for the isolated product and can vary depending on the specific arylboronic acid used.

Troubleshooting

Common issues encountered during the Suzuki coupling of this compound are debromination and protodeboronation.

Table 2: Troubleshooting Common Side Reactions

| Issue | Potential Cause | Suggested Solution |

| Debromination | N-H acidity of the pyrazole. | Protect the pyrazole nitrogen (e.g., with a Boc or SEM group). |

| Strong inorganic bases (e.g., NaOH, KOH). | Use milder inorganic bases (e.g., K₃PO₄, CsF). | |

| Less effective ligands (e.g., PPh₃). | Employ bulky, electron-rich phosphines (e.g., XPhos, SPhos). | |

| Protodeboronation | Presence of water in the reaction. | Use anhydrous conditions or a biphasic system with minimal water. |

| Strong aqueous bases. | Use anhydrous bases like powdered K₃PO₄ or CsF. | |

| High temperature and long reaction time. | Optimize for the shortest possible reaction time and lowest effective temperature. |

Visualizations

Caption: Experimental workflow for the Suzuki coupling of this compound.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for N-arylation of 4-Bromopyrazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-arylation of 4-bromopyrazole, a critical transformation in the synthesis of diverse molecular entities for pharmaceutical and materials science applications. The protocols outlined below are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, offering a comparative guide to reaction conditions and expected outcomes.

Introduction

The N-arylation of pyrazoles is a fundamental method for the construction of complex nitrogen-containing heterocyclic compounds. This compound serves as a versatile building block, with the bromine atom providing a handle for further functionalization, for instance, through Suzuki or Sonogashira coupling reactions. The N-H bond of the pyrazole ring can be arylated using transition metal catalysis, most commonly with palladium or copper catalysts. The choice of catalytic system can influence the reaction's efficiency, substrate scope, and functional group tolerance. This guide presents optimized conditions for achieving high yields in the N-arylation of this compound with various aryl halides.

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize quantitative data for the N-arylation of pyrazoles under different catalytic systems. These conditions are applicable to this compound and serve as a starting point for reaction optimization.

Table 1: Palladium-Catalyzed N-Arylation of Pyrazoles with Aryl Triflates [1][2]

| Entry | Aryl Triflate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenyl triflate | Pd₂(dba)₃ (2.5) | tBuBrettPhos (7.5) | K₂CO₃ | Toluene | 100 | 12 | 95 |

| 2 | 4-Tolyl triflate | Pd₂(dba)₃ (2.5) | tBuBrettPhos (7.5) | K₂CO₃ | Toluene | 100 | 12 | 98 |

| 3 | 4-Methoxyphenyl triflate | Pd₂(dba)₃ (2.5) | tBuBrettPhos (7.5) | K₂CO₃ | Toluene | 100 | 12 | 96 |

| 4 | 2-Methylphenyl triflate | Pd₂(dba)₃ (2.5) | tBuBrettPhos (7.5) | K₂CO₃ | Toluene | 100 | 12 | 92 |

Table 2: Copper-Catalyzed N-Arylation of Pyrazoles with Aryl Halides [1][3][4]

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | CuI (5) | N,N'-Dimethylethylenediamine (20) | K₂CO₃ | Toluene | 110 | 24 | 90 |

| 2 | 4-Iodotoluene | CuI (5) | N,N'-Dimethylethylenediamine (20) | K₂CO₃ | Toluene | 110 | 24 | 92 |

| 3 | 4-Bromoacetophenone | CuI (10) | N,N'-Dimethylethylenediamine (20) | K₂CO₃ | Dioxane | 110 | 24 | 85 |

| 4 | 1-Bromo-4-nitrobenzene | CuI (5) | L-proline (20) | K₂CO₃ | DMSO | 90 | 24 | 88 |

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-Arylation of this compound with an Aryl Triflate

This protocol is adapted from literature procedures for the N-arylation of pyrazoles using a palladium catalyst and a biarylphosphine ligand.

Materials:

-

This compound

-

Aryl triflate

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

tBuBrettPhos

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene, anhydrous

-

Nitrogen or Argon gas

-

Schlenk tube or similar reaction vessel

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl triflate (1.2 mmol), and potassium carbonate (2.0 mmol).

-

In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and tBuBrettPhos (0.075 mmol, 7.5 mol%) in 2 mL of anhydrous toluene.

-

Evacuate and backfill the Schlenk tube with an inert gas (nitrogen or argon) three times.

-

Add the catalyst solution to the Schlenk tube via syringe.

-

Seal the tube and heat the reaction mixture at 100 °C in an oil bath for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

-

Wash the filter cake with additional ethyl acetate (10 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-aryl-4-bromopyrazole.

Protocol 2: Copper-Catalyzed N-Arylation of this compound with an Aryl Halide (Ullmann Condensation)

This protocol describes a general and efficient copper-catalyzed N-arylation of this compound.

Materials:

-

This compound

-

Aryl halide (iodide or bromide)

-

Copper(I) iodide (CuI)

-

N,N'-Dimethylethylenediamine

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene or Dioxane, anhydrous

-

Nitrogen or Argon gas

-

Schlenk tube or similar reaction vessel

Procedure:

-

In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the aryl halide (1.2 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.

-

Add anhydrous toluene or dioxane (2 mL) and N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%) via syringe.

-

Seal the Schlenk tube and heat the reaction mixture at 110 °C in an oil bath for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

-

Filter the mixture through a plug of silica gel, washing with additional ethyl acetate (10 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to yield the pure N-aryl-4-bromopyrazole.

Visualizations

The following diagrams illustrate the general workflows for the described N-arylation reactions.

Caption: Workflow for Palladium-Catalyzed N-Arylation.

Caption: Workflow for Copper-Catalyzed N-Arylation.

References

- 1. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 2. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

Application Notes and Protocols: Sonogashira Coupling of 4-Bromopyrazole

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling reaction of 4-bromopyrazole. This reaction is a powerful tool for the synthesis of substituted pyrazoles, which are important scaffolds in medicinal chemistry and materials science.

Introduction

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. For heteroaromatic halides like this compound, this reaction provides a direct method to introduce alkynyl moieties, enabling the synthesis of diverse molecular architectures.

The general reaction scheme for the Sonogashira coupling of this compound is as follows:

Where R1 is a protecting group or substituent on the pyrazole nitrogen, and R2 is a substituent on the alkyne.

Catalyst Systems and Reaction Conditions

The success of the Sonogashira coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a summary of commonly employed conditions.

Table 1: Typical Reaction Conditions for Sonogashira Coupling of this compound

| Component | Example | Typical Loading/Concentration | Purpose |

| Aryl Halide | N-Protected this compound | 1.0 equivalent | Substrate |

| Terminal Alkyne | Phenylacetylene, 1-Hexyne, etc. | 1.1 - 1.5 equivalents | Coupling partner |

| Palladium Catalyst | PdCl2(PPh3)2, Pd(PPh3)4 | 1-5 mol% | Primary catalyst for C-C bond formation.[1] |

| Copper(I) Co-catalyst | CuI | 1-10 mol% | Accelerates the reaction.[2] |

| Ligand | PPh3, XPhos, SPhos | 2-10 mol% | Stabilizes the palladium catalyst.[1] |

| Base | Triethylamine (Et3N), Diisopropylamine (DIPA), K2CO3, Cs2CO3 | 2-3 equivalents | Neutralizes the HX by-product.[1] |

| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Toluene | Anhydrous | Solubilizes reactants and reagents.[1] |

| Temperature | Room temperature to 100 °C | - | Reaction rate control. |

| Atmosphere | Inert (Nitrogen or Argon) | - | Prevents catalyst degradation. |

Note: The reactivity of bromopyrazoles can be lower than their iodo counterparts, and in some cases, they may be unreactive under standard conditions. Therefore, optimization of the catalyst system, base, and temperature is often necessary. Copper-free Sonogashira conditions have also been developed to avoid issues with alkyne homocoupling and simplify purification.

Experimental Protocols

This section provides a detailed protocol for a typical Sonogashira coupling reaction of a protected this compound with a terminal alkyne.

Materials:

-

N-Protected this compound (e.g., 1-benzyl-4-bromo-1H-pyrazole)

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2]

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh3)

-

Triethylamine (Et3N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Protocol:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add N-protected this compound (1.0 mmol, 1.0 equiv).

-

Add PdCl2(PPh3)2 (0.03 mmol, 3 mol%), CuI (0.05 mmol, 5 mol%), and PPh3 (0.06 mmol, 6 mol%).

-

Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

-

Reagent Addition:

-

Under the inert atmosphere, add anhydrous THF (5 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv) via syringe.

-

Stir the mixture at room temperature for 10 minutes to dissolve the solids.

-

Slowly add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

-

-

Reaction:

-

Heat the reaction mixture to 60-80 °C and stir.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL).

-

Filter the mixture through a pad of celite to remove the catalyst residues.

-